Enantiomeric Purity and Stereochemical Provenance: (R)- vs. (S)-Enantiomer Availability
Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is supplied as the single enantiomer with a purity of ≥97% (HPLC) for both (R)- and (S)-forms (CAS 1956436-30-8 and 1515857-06-3, respectively) [1]. The closest achiral comparator, methyl 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoate, lacks the 3-hydroxy stereocenter and therefore cannot provide enantiomeric control in downstream synthetic sequences . The quantified difference is the presence of a well-defined stereogenic center with enantiomeric excess (ee) intrinsically linked to the starting material's chiral purity, which is directly transferable to the final drug candidate's stereochemical integrity [1].
| Evidence Dimension | Chiral purity and stereochemical utility |
|---|---|
| Target Compound Data | ≥97% ee (single enantiomer, (R) or (S)) |
| Comparator Or Baseline | Achiral pyrrolidine analog (e.g., methyl 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoate, no stereocenter) |
| Quantified Difference | Presence vs. absence of a stereogenic center enabling enantioselective synthesis |
| Conditions | Commercial specification (HPLC purity); synthetic application in diastereoselective reactions |
Why This Matters
For procurement in medicinal chemistry programs requiring stereochemically defined building blocks, the availability of single enantiomers eliminates the need for chiral resolution steps and ensures downstream batch-to-batch consistency in the drug substance's stereochemical profile.
- [1] Kuujia.com. (R)-Methyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate (CAS 1956436-30-8) product page. Retrieved from https://www.kuujia.com/cas-1956436-30-8.html View Source
